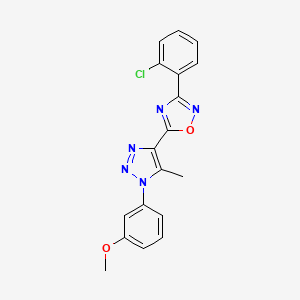

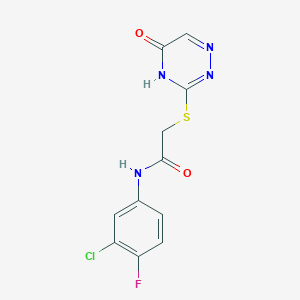

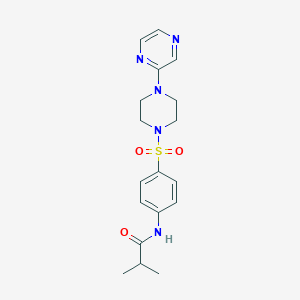

5-acétyl-6-hydroxy-2-imino-1-méthyl-1,2-dihydropyridine-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate is a chemical compound that can be synthesized through various reactions involving ethyl aminocrotonates and derivatives of malonic acid, or by the reaction of (ethoxymethylidene)cyanoacetic ester with arylamides of acetoacetic acid . These reactions are part of a broader category of synthetic organic chemistry that focuses on the creation of dihydropyridine derivatives, which are of interest due to their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of this compound involves the reaction of (ethoxymethylidene)cyanoacetic ester with arylamides of acetoacetic acid, which proceeds under heating in the presence of triethylamine or at room temperature in the presence of sodium ethoxide. The reaction predominantly results in azacyclization involving the cyano group, yielding the desired ethyl 5-acetyl-1-aryl-6-hydroxy-2-imino-1,2-dihydropyridine-3-carboxylates with varying yields .

Molecular Structure Analysis

The molecular structure of ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate has not been explicitly detailed in the provided papers. However, similar compounds have been studied using techniques such as HPLC, X-ray crystallography, FT-IR, (1)H-NMR, (13)C-NMR, and MS to determine their structural and spectroscopic characteristics . These methods can be applied to the compound to elucidate its molecular structure.

Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions due to the presence of reactive functional groups such as the acetyl, hydroxy, and imino groups. For instance, the acetyl group can be involved in further acetylation reactions, as seen in the synthesis of N-acetylated derivatives of related compounds . The hydroxy group may participate in reactions typical of alcohols, while the imino group could be involved in reactions characteristic of nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate can be inferred from related compounds. These properties include solubility in various solvents, boiling and melting points, and stability under different conditions. The presence of the ester group suggests a certain degree of solubility in organic solvents, while the hydroxy group may confer some solubility in polar solvents . The compound's stability and reactivity can be influenced by the presence of the imino group and the overall electronic distribution within the molecule.

Applications De Recherche Scientifique

- Le 5-acétyl-6-hydroxy-2-imino-1-méthyl-1,2-dihydropyridine-3-carboxylate d'éthyle s'est avéré prometteur en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur les lignées cellulaires cancéreuses, en particulier pour inhiber la prolifération cellulaire et induire l'apoptose. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et ses applications cliniques potentielles .

- Le composé présente une activité antimicrobienne contre les bactéries, les champignons et autres agents pathogènes. Les recherches se sont concentrées sur son efficacité dans le traitement des infections, y compris les souches résistantes aux médicaments. Comprendre son mode d'action et optimiser sa structure pourrait conduire à de nouveaux agents antimicrobiens .

- Le this compound peut moduler les voies inflammatoires. Les chercheurs ont étudié son impact sur la production de cytokines, les réponses immunitaires et l'inflammation tissulaire. Les applications potentielles comprennent la gestion des affections inflammatoires chroniques .

- Certaines études suggèrent que ce composé pourrait influencer la santé cardiovasculaire. Des recherches ont exploré ses effets sur la régulation de la pression artérielle, la fonction vasculaire et le métabolisme lipidique. Les chercheurs visent à découvrir son potentiel en tant que médicament cardiovasculaire .

- Des propriétés neuroprotectrices ont été attribuées à ce composé. Il peut atténuer le stress oxydatif, améliorer la survie neuronale et protéger contre les maladies neurodégénératives. Les chercheurs étudient son rôle dans des affections comme la maladie d'Alzheimer et la maladie de Parkinson .

- Au-delà de ses applications biologiques, les chercheurs ont développé de nouvelles voies de synthèse pour préparer le this compound. Ces méthodes contribuent au domaine plus large de la synthèse organique et fournissent des informations sur la formation de cycles hétérocycliques .

Activité anticancéreuse

Propriétés antimicrobiennes

Effets anti-inflammatoires

Applications cardiovasculaires

Potentiel neuroprotecteur

Méthodologie de synthèse

Propriétés

IUPAC Name |

ethyl 5-acetyl-2-amino-1-methyl-6-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(16)8-5-7(6(2)14)10(15)13(3)9(8)12/h5H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMINDHZDQBHQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C(=C1)C(=O)C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143656 |

Source

|

| Record name | Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852388-82-0 |

Source

|

| Record name | Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)

![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)

![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)